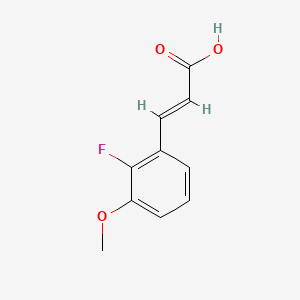

(2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.15 (d, J = 15.9 Hz, 1H, H-β): Trans coupling constant confirms E-configuration.

- δ 7.45–7.30 (m, 3H, aromatic H): Splitting patterns reflect meta-fluoro and ortho-methoxy substituents.

- δ 6.82 (d, J = 15.9 Hz, 1H, H-α): Correlated with H-β in COSY.

- δ 3.91 (s, 3H, OCH₃): Deshielded due to electron-withdrawing fluorine.

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Vibrational Mode Assignments

Key IR peaks (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

- Molecular ion : m/z 196.05 ([M]⁺, 100%).

- Major fragments:

- Isotopic peaks at m/z 197 (³⁷Cl) confirm fluorine presence.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT/B3LYP/6-311++G(d,p) calculations predict:

Properties

IUPAC Name |

(E)-3-(2-fluoro-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKXMMLZGWSNHQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228260 | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1409950-69-1 | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde reacts with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere. The ylide attacks the carbonyl carbon, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and generate the trans-alkene ester. Subsequent saponification with aqueous sodium hydroxide yields the free acid.

Example Protocol

-

Reagents :

-

2-Fluoro-3-methoxybenzaldehyde (1.0 equiv)

-

(Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

-

THF (solvent)

-

2 M NaOH (for hydrolysis)

-

-

Conditions :

-

Stir at reflux (66–70°C) for 12–24 hours under nitrogen.

-

Isolate the ester intermediate via solvent evaporation and column chromatography.

-

Hydrolyze the ester with NaOH (1.5 equiv) in ethanol/water (3:1) at 60°C for 2 hours.

-

-

Yield :

Stereochemical Control

The Wittig reaction predominantly yields the (E)-isomer due to steric hindrance during the anti-periplanar elimination step. Nuclear magnetic resonance (NMR) analysis of the intermediate ester’s coupling constants (J = 15–16 Hz for trans-vinylic protons) confirms configuration retention.

Knoevenagel Condensation

The Knoevenagel condensation offers a direct route to α,β-unsaturated acids by reacting aromatic aldehydes with malonic acid derivatives. This method avoids ester intermediates, simplifying the synthesis.

Reaction Optimization

2-Fluoro-3-methoxybenzaldehyde reacts with malonic acid in the presence of a weak base (e.g., piperidine or pyridine) and a polar solvent (e.g., ethanol). Dehydration of the β-hydroxy acid intermediate under heat drives the reaction to completion.

Example Protocol

Challenges and Solutions

-

Electron-Withdrawing Effects : The fluorine atom’s electronegativity may reduce aldehyde reactivity. Increasing reaction temperature or using microwave-assisted synthesis can enhance conversion.

-

Byproducts : Decarboxylation of malonic acid can occur, but excess malonic acid and controlled pH minimize this.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Wittig Reaction | High stereoselectivity; scalable | Requires ester hydrolysis step | 75–85% (ester) |

| Knoevenagel | One-pot synthesis; no phosphorus reagents | Lower yields with electron-deficient aldehydes | 60–70% |

| Heck Coupling | Modular aryl-alkene bonding | Sensitivity to substituent electronics | ~50–60% |

Purification and Characterization

-

Crystallization : The final acid is purified via recrystallization from acetonitrile or ethyl acetate/hexane mixtures.

-

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 15.9 Hz, 1H, CH=COO), 7.25–7.15 (m, 2H, aromatic), 6.95 (t, J = 8.5 Hz, 1H, aromatic), 6.45 (d, J = 15.9 Hz, 1H, CH=COO), 3.85 (s, 3H, OCH₃).

-

IR : 1685 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

-

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid backbone to a single bond, forming saturated derivatives.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2-fluoro-3-methoxybenzoic acid.

Reduction: Formation of 2-fluoro-3-methoxyhydrocinnamic acid.

Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

(2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research suggests potential therapeutic benefits in treating conditions such as cardiovascular diseases and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound interacts with the cell membrane of microorganisms, disrupting their integrity and leading to cell death.

Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and interfering with cell signaling pathways.

Antioxidant Activity: The compound scavenges free radicals and prevents oxidative damage to cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Substituent Position : Fluorine at position 3 (meta) vs. 2 (ortho) alters electronic effects. The 3-F, 2-OCH₃ combination creates a unique electronic environment, balancing electron withdrawal (F) and donation (OCH₃).

- Functional Group Diversity : Hydroxyl groups (e.g., 3-hydroxy in ) enhance hydrogen-bonding capacity, while halogens (F, Cl) influence lipophilicity and metabolic stability.

Physicochemical Properties

| Compound Name | pKa | Density (g/cm³) | Boiling Point (°C) | Water Solubility |

|---|---|---|---|---|

| This compound | 4.31* | 1.280* | 329.0* | Low (predicted) |

| 2-Fluorocinnamic acid (2E) | ~4.2† | - | - | Moderate |

| (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | ~4.5‡ | - | - | Low |

| (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid | ~3.9§ | - | - | Moderate |

*Predicted values ; †Estimated from cinnamic acid analogs ; ‡Based on methoxy substituent effects ; §Hydroxyl group lowers pKa .

Key Observations :

- Acidity : The target compound’s pKa (4.31) aligns with typical cinnamic acids (~4.0–4.5). Electron-withdrawing groups (e.g., F) lower pKa, while electron-donating groups (e.g., OCH₃) counteract this effect.

- Boiling Point: Higher boiling point (329°C) compared to non-fluorinated analogs due to fluorine’s polarizability .

Biological Activity

(2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid is an organic compound with significant biological activities, primarily due to its structural features which allow it to interact with various biological targets. This article explores its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propenoic acid backbone with a 2-fluoro-3-methoxyphenyl substituent. This structure is essential for its reactivity and biological interactions, particularly in modulating metabolic pathways through enzyme and receptor interactions.

1. Antioxidant Activity

One of the notable properties of this compound is its antioxidant activity . It has demonstrated potential in scavenging free radicals, which can mitigate oxidative stress in cells. This activity is crucial as oxidative stress is linked to various diseases, including neurodegenerative disorders.

- Mechanism : The compound likely interacts with reactive oxygen species (ROS), reducing their harmful effects on cellular structures.

- Research Findings : Studies indicate that derivatives of this compound exhibit strong antioxidant effects comparable to known antioxidants like Trolox .

2. Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Similar compounds have shown effectiveness against a range of bacterial strains.

- Activity Against Bacteria : Research indicates that this compound exhibits moderate to good antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values that suggest its potential as an antimicrobial agent, making it a candidate for pharmaceutical applications .

3. Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties.

- In Vitro Studies : Some derivatives have been shown to reduce inflammation markers in cell cultures, indicating their potential use in treating inflammatory conditions.

- Mechanism of Action : The compound may inhibit the expression of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that derivatives of this compound showed significant antioxidant activity, reducing lipid peroxidation in cellular models by over 50% at concentrations as low as 20 µM .

- Antimicrobial Evaluation : In a comparative study, the compound was tested against standard antibiotics. Results indicated that it had comparable efficacy against certain strains of bacteria, suggesting its potential role as an alternative or adjunctive treatment in antimicrobial therapy .

- Inflammation Reduction : Research involving cell lines treated with the compound showed a marked decrease in the production of inflammatory cytokines such as TNF-alpha and IL-6, indicating its therapeutic potential in managing inflammatory diseases .

Q & A

Q. What are the recommended safety protocols for handling (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ a P95 respirator (US) or P1 (EU) for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .

- First Aid: In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention immediately .

- Waste Disposal: Segregate waste and use licensed disposal services to avoid environmental contamination .

Q. How should researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?

Answer:

- Experimental Validation: Determine solubility via shake-flask method in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane). Measure logP using HPLC or octanol-water partitioning .

- Database Cross-Referencing: Consult PubChem for computed properties (e.g., InChIKey, SMILES) and EPA DSSTox for toxicological data .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this compound with high stereochemical purity?

Answer:

- Stereoselective Synthesis: Employ Horner-Wadsworth-Emmons reactions using fluorinated benzaldehydes and stabilized phosphonates. Monitor reaction progress via TLC or HPLC .

- Purification: Use recrystallization (e.g., ethanol/water) or chiral column chromatography to isolate the (2E)-isomer. Confirm stereochemistry via -NMR (coupling constants for trans-configuration) and X-ray crystallography .

Q. How can computational tools predict the bioactivity of this compound against specific targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite with protein structures from PDB (e.g., COX-2, PPARγ) to model binding interactions. Validate predictions with in vitro assays .

- DFT Calculations: Compute electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions, aiding in reactivity predictions .

Q. What experimental designs mitigate limitations in bioactivity studies (e.g., compound degradation, matrix variability)?

Answer:

- Sample Stabilization: Store solutions at -20°C with desiccants to prevent hydrolysis. Use amber vials to minimize photodegradation .

- Matrix Complexity: Spike synthetic wastewater with the compound to assess stability under simulated environmental conditions. Use LC-MS/MS for degradation product identification .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Tiered Testing: Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and compare results with existing data. Use EPA DSSTox to verify regulatory classifications .

- Mechanistic Studies: Perform Ames tests for mutagenicity and ROS assays for oxidative stress potential to clarify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.